molecular formula C7H14S B2621584 3-(1-Methylcyclopropyl)propane-1-thiol CAS No. 2229300-04-1

3-(1-Methylcyclopropyl)propane-1-thiol

Cat. No.: B2621584
CAS No.: 2229300-04-1
M. Wt: 130.25
InChI Key: KUOCISIISYPBBJ-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)propane-1-thiol is a thiol-containing organic compound characterized by a methyl-substituted cyclopropane ring attached to a propane backbone.

Properties

IUPAC Name

3-(1-methylcyclopropyl)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOCISIISYPBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)propane-1-thiol typically involves the following steps:

    Formation of 1-Methylcyclopropyl Bromide: This can be achieved by the bromination of 1-methylcyclopropane using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Nucleophilic Substitution: The 1-methylcyclopropyl bromide is then reacted with sodium thiolate (NaSH) in a nucleophilic substitution reaction to form this compound. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiol group can participate in substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, sodium thiolate (NaSH)

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding alkanes

    Substitution: Thioethers

Scientific Research Applications

3-(1-Methylcyclopropyl)propane-1-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)propane-1-thiol involves its interaction with molecular targets through the thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. The compound may also interact with biological molecules such as proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Functional Group and Structural Analogues

3-(Methoxyamino)propane-1-thiol (Compound 8)
  • Structure: Features a methoxyamino (-NH-OCH₃) group instead of the methylcyclopropyl moiety.
  • Synthesis: Synthesized via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH₃ in ethanol, yielding 87% after purification by thin-layer chromatography .
  • Properties: Colorless oil; characterized by IR, NMR, and HRMS. The methoxyamino group enhances stability compared to unmodified amines but reduces steric hindrance relative to cyclopropane derivatives.
Methylamino-Thiophene Derivatives ()
  • Examples: a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol; b) 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol.
  • Structure: Methylamino (-NH-CH₃) groups paired with aromatic thiophene or naphthalene systems.
  • Thiophene rings confer aromaticity and π-stacking capabilities, unlike the strained cyclopropane ring in the target compound .

Insights :

  • Thiophene-containing derivatives () prioritize impurity control over synthesis optimization, suggesting regulatory rather than synthetic focus .

Physicochemical and Reactivity Profiles

  • Thiol Reactivity : All compared compounds retain thiol or thioether groups, enabling disulfide bond formation or nucleophilic substitution. However, the cyclopropane ring in 3-(1-Methylcyclopropyl)propane-1-thiol may hinder accessibility to the thiol group due to steric effects.
  • Stability: Cyclopropane’s strain could render the target compound more reactive toward ring-opening reactions compared to methoxyamino or methylamino derivatives.
  • Solubility: Methoxyamino and methylamino groups (–2) enhance water solubility via hydrogen bonding, whereas the hydrophobic cyclopropane may reduce aqueous solubility.

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